molecular formula C9H12N2O3 B13634204 2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid

2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid

Cat. No.: B13634204
M. Wt: 196.20 g/mol
InChI Key: SICFKMISRLQNQB-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid is a heterocyclic compound that features both a pyrazole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a suitable oxane precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines .

Scientific Research Applications

2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds like 3(5)-substituted pyrazoles share the pyrazole ring structure and exhibit similar reactivity.

    Oxane derivatives: Compounds containing the oxane ring, such as tetrahydropyran derivatives, share structural similarities.

Uniqueness

2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid is unique due to the combination of the pyrazole and oxane rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)6-2-1-5-14-8(6)7-3-4-10-11-7/h3-4,6,8H,1-2,5H2,(H,10,11)(H,12,13)

InChI Key

SICFKMISRLQNQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CC=NN2)C(=O)O

Origin of Product

United States

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